tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H26N2O2·HCl and a molecular weight of 290.83 g/mol . It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate with hydrochloric acid. The reaction conditions often include maintaining a dry and sealed environment at room temperature to ensure the stability and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Comparison: tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;/h15H,4-11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRFEBCQOPCLMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855967 |
Source
|
Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279866-58-8 |
Source
|
Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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